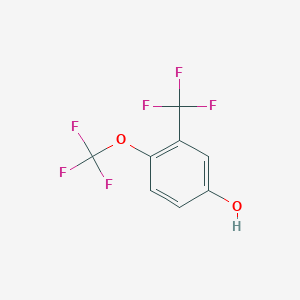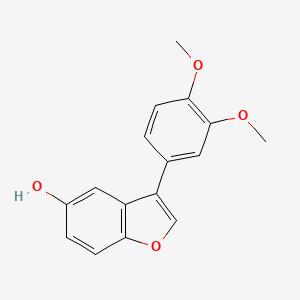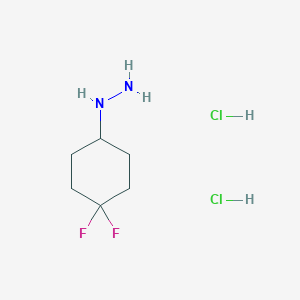![molecular formula C17H13F2N3OS B2827186 N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-73-4](/img/structure/B2827186.png)
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as FIASMA, which stands for Fluorinated Imidazolyl Aralkyl Sulfonamide.
Scientific Research Applications
Radioligand Development for PET Imaging
One application involves the synthesis of compounds related to imidazolyl and fluorophenyl groups for radioligand development, such as the development of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan) as a potential histamine H3 receptor ligand labeled with 18F for PET imaging studies (Iwata et al., 2000). This demonstrates the compound's relevance in the development of diagnostic tools for clinical use.
Glutaminase Inhibitors for Cancer Research
Another study focuses on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, highlighting the compound's potential in cancer research. These inhibitors show promise in attenuating the growth of human lymphoma cells, presenting a pathway for therapeutic intervention in cancer treatment (Shukla et al., 2012).
Antimicrobial Agents Development
Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown potential for these compounds as antimicrobial agents. This work underscores the versatility of the compound's framework in generating new antimicrobial agents through synthetic chemistry (Darwish et al., 2014).
Histamine H3-Receptor Antagonists
Ciproxifan, a novel antagonist for the histamine H3 receptor, has been synthesized through methods involving fluoroaromatics and imidazole derivatives, which could have implications for treating neurological and inflammatory diseases (Stark, 2000).
Pharmacological and Computational Evaluation
Further, compounds such as N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have been computationally and pharmacologically evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This illustrates the compound's application in drug discovery and development for various therapeutic areas (Faheem, 2018).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-5-7-13(8-6-12)22-10-9-20-17(22)24-11-16(23)21-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCGXHGWGOZDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)
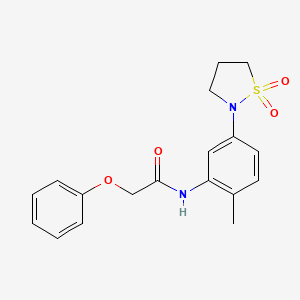
![1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2827108.png)
![Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2827109.png)
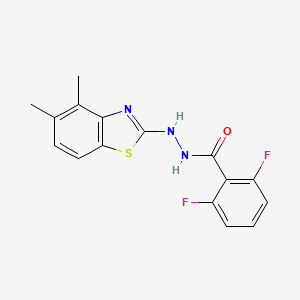

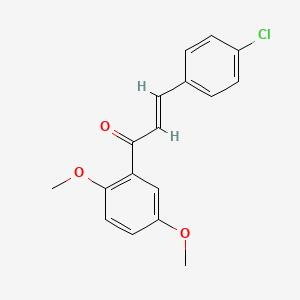
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)
